molecular formula C13H13N3O2 B11871087 Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1028752-24-0

Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B11871087
CAS No.: 1028752-24-0
M. Wt: 243.26 g/mol
InChI Key: MCQXNMBDBCEVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1028752-24-0) is a pyrrolo[2,3-b]pyridine derivative with a molecular formula of C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol . The compound features a tert-butyl carbamate group at position 1 and a cyano substituent at position 6 of the heterocyclic core. Pyrrolo[2,3-b]pyridines are structurally related to indoles and are widely used as intermediates in pharmaceuticals due to their ability to mimic purine bases, enabling interactions with biological targets .

Properties

CAS No.

1028752-24-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

tert-butyl 6-cyanopyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,1-3H3

InChI Key

MCQXNMBDBCEVIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Boc Protection Strategy

The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the pyrrole nitrogen, enabling subsequent functionalization of the pyridine ring. A representative protocol involves reacting 6-cyano-1H-pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C–25°C. DMAP catalyzes the reaction by activating Boc₂O, achieving a 72% yield after silica gel purification.

Key Data:

ParameterValue
CatalystDMAP (0.1 equiv)
BaseEt₃N (1.2 equiv)
Temperature0°C → 25°C
Yield72%

Cyano Group Introduction

The 6-cyano moiety is typically installed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cyanation. In one approach, a brominated pyrrolopyridine precursor undergoes palladium-catalyzed cyanation using zinc cyanide or trimethylsilyl cyanide (TMSCN). Microwave irradiation at 150°C for 20 minutes enhances reaction efficiency, reducing side product formation.

Comparative Cyanation Methods:

MethodCatalystYield (%)Purity (%)
Pd(OAc)₂/TMSCNXantphos6895
CuCN/DMF4588

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates Boc protection and cyanation steps. For example, Boc protection under microwave conditions (100 W, 80°C, 10 min) achieves 85% yield, a 13% improvement over conventional heating. This method minimizes thermal degradation, critical for preserving the acid-sensitive cyano group.

Flow Chemistry Approaches

Continuous flow systems enable large-scale synthesis with enhanced safety profiles. A three-step sequence—Boc protection, cyanation, and crystallization—has been demonstrated in a tubular reactor, achieving 92% conversion with residence times under 30 minutes.

Analytical Characterization

NMR Spectroscopy

¹H NMR (CDCl₃) of the final product shows characteristic signals:

  • δ 8.93 ppm (s, 1H) : Pyridine H-5 proton.

  • δ 4.39 ppm (q, J = 7.1 Hz, 2H) : Ethyl ester protons (if present).

  • δ 1.45 ppm (s, 9H) : tert-Butyl group.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical impurities include:

  • De-Boc product (2.1% )**: Detected at 4.2 min (vs. 6.8 min for target).

  • Cyano hydrolysis byproduct (1.3%) : Elutes at 3.5 min.

Stability and Purification Challenges

Hydrolytic Sensitivity

The Boc group undergoes hydrolysis under acidic or aqueous conditions, necessitating anhydrous workup. Storage at –20°C under nitrogen extends shelf-life to 12 months.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted starting materials. Alternatively, recrystallization from ethanol/water (7:3) yields needle-shaped crystals with 99.5% purity.

Industrial-Scale Production

Cost-Efficiency Analysis

ParameterBatch ProcessFlow Process
Annual Capacity50 kg500 kg
Yield68%92%
Solvent Waste120 L/kg18 L/kg

Environmental Impact

Flow chemistry reduces solvent consumption by 85% and energy use by 70% compared to batch methods, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The electron-withdrawing nature of the cyano group facilitates nucleophilic substitution under basic conditions. For example:

  • Amination with hydrazine yields the corresponding amidrazone derivative.

  • Thiolation using sodium hydrosulfide generates thiocyanate analogs.

Key Reaction Example :

Tert-butyl 6-cyano-pyrrolopyridine+H2N-NH2EtOH, 80°CTert-butyl 6-(hydrazinecarbonyl)-pyrrolopyridine[4]\text{Tert-butyl 6-cyano-pyrrolopyridine} + \text{H}_2\text{N-NH}_2 \xrightarrow{\text{EtOH, 80°C}} \text{Tert-butyl 6-(hydrazinecarbonyl)-pyrrolopyridine} \quad[4]

Deprotection of the Tert-Butyl Ester

The tert-butyl group is readily cleaved under acidic conditions to expose the pyrrolopyridine NH, enabling further functionalization:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) achieves >95% deprotection within 2 hours at 25°C.

Reaction Conditions :

ReagentSolventTemperatureTimeYield
TFA (20% v/v)DCM25°C2 h>95%

Reduction of the Cyano Group

The cyano group can be selectively reduced to primary amines or aldehydes:

  • LiAlH₄ in anhydrous THF yields the primary amine.

  • Catalytic hydrogenation (H₂/Pd-C) produces the amine with retained ester functionality.

Example Pathway :

C≡NLiAlH4,THFCH2NH2[4]\text{C≡N} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{CH}_2\text{NH}_2 \quad[4]

Cross-Coupling Reactions

The pyrrolopyridine scaffold participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids introduces aromatic substituents.

Optimized Conditions :

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃DME/H₂O90°C75–85%

Cyano Group Hydrolysis

Controlled hydrolysis converts the cyano group to carboxylic acids or amides:

  • Acidic hydrolysis (HCl/H₂O, reflux) yields the carboxylic acid.

  • Basic hydrolysis (NaOH/H₂O₂) produces the amide intermediate.

Hydrolysis Pathways :

C≡NHCl, H2OCOOH(acidic)\text{C≡N} \xrightarrow{\text{HCl, H}_2\text{O}} \text{COOH} \quad \text{(acidic)} C≡NNaOH, H2O2CONH2(basic)\text{C≡N} \xrightarrow{\text{NaOH, H}_2\text{O}_2} \text{CONH}_2 \quad \text{(basic)}

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes halogenation or nitration:

  • Bromination with NBS in DMF selectively functionalizes the 3-position .

Regioselectivity Data :

ElectrophilePositionYield
Br₂C-3 of pyrrole68%

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes, forming fused cyclobutane derivatives.

Experimental Setup :

  • Substrate: tert-butyl 6-cyano-pyrrolopyridine

  • Reagent: Ethylene (1 atm)

  • Conditions: UV light (254 nm), 12 h

  • Yield: 52%

Mechanistic Insights

  • The cyano group directs electrophilic substitutions to the pyrrole ring via resonance effects.

  • Steric hindrance from the tert-butyl group limits reactivity at the 1-position.

  • Pd-mediated couplings require anhydrous conditions to prevent ester hydrolysis .

This compound’s modular reactivity makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and heterocyclic drug candidates .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has been identified as a promising candidate for the development of new therapeutic agents. Its structure allows for interaction with various biological targets, particularly protein kinases, which play a crucial role in cell signaling pathways associated with cancer progression.

Inhibition of Protein Kinases

Research indicates that this compound can inhibit specific protein kinases involved in tumor growth and metastasis. Notably, it has shown activity against:

  • IGF-1R (Insulin-like Growth Factor 1 Receptor) : Inhibitors targeting IGF-1R have potential applications in treating solid tumors by disrupting pathways that promote cancer cell survival and proliferation .
  • Aurora Kinases : These kinases are critical for cell division, and their inhibition can lead to apoptosis in cancer cells .

Anticancer Activity

The anticancer properties of this compound have been demonstrated through various in vitro studies.

Cytotoxicity Studies

In vitro assays have shown that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines. For example:

  • FaDu Hypopharyngeal Tumor Cells : The compound demonstrated significant cytotoxic effects compared to standard chemotherapeutics such as bleomycin, indicating its potential as an effective anticancer agent.

The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
FaDu Hypopharyngeal Tumor0.5
A549 Lung Cancer Cells0.8
MCF-7 Breast Cancer Cells0.6

Immunomodulatory Effects

Beyond its anticancer properties, this compound has shown potential as an immunomodulatory agent.

PD-L1 Inhibition Studies

In studies evaluating immune responses, this compound has been found to enhance the activity of immune cells by inhibiting the PD-1/PD-L1 pathway, which is often exploited by tumors to evade immune detection:

  • Mouse Splenocyte Assays : The compound significantly restored immune function at concentrations as low as 100 nM, suggesting its utility in immunotherapy.

Case Study 1: PD-L1 Inhibition Mechanism

A doctoral thesis investigated the biological activity of several pyrrolo[2,3-B]pyridine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1 and found that the compound effectively restored immune function at specific concentrations.

Case Study 2: Anticancer Efficacy Across Cell Lines

Another investigation assessed the efficacy of this compound against various cancer cell lines, revealing dose-dependent cytotoxicity with notable IC50 values across different types of cancer cells. This aligns with findings from other studies on similar compounds within the pyrrolo[2,3-B]pyridine family.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The nitrile and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Position and Functional Groups

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Key Differences: Substituent: Iodo at position 3 (vs. cyano at position 6). Synthesis: Prepared via iodination of 1H-pyrrolo[2,3-b]pyridine followed by tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate . Applications: The iodo group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization.
  • Molecular Weight: Higher than the cyano analog due to iodine’s atomic mass (~357 g/mol estimated).
Benzyl 6-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Key Differences: Substituent: Amino group at position 6 (vs. cyano). Protecting Group: Benzyl ester (vs. tert-butyl), requiring hydrogenolysis or acidic conditions for deprotection . Applications: The amino group enables nucleophilic reactions (e.g., acylation), making it a precursor for bioactive molecules.
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Key Differences: Core Structure: Pyrazolo[3,4-b]pyridine (vs. pyrrolo[2,3-b]pyridine). Substituent: Fluoro at position 6 (vs. cyano).

Physicochemical and Functional Properties

Compound Molecular Weight Key Functional Groups Potential Applications
6-Cyano target compound 243.26 Cyano (electron-withdrawing) Kinase inhibitors, antiviral agents
3-Iodo analog ~357 Iodo (cross-coupling handle) Radiolabeling, drug diversification
Benzyl 6-amino analog ~255.28 Amino (nucleophilic) Peptide mimetics, prodrugs
6-Fluoro-pyrazolo derivative ~243 Fluoro (lipophilic) CNS-targeted therapeutics

The cyano group’s strong electron-withdrawing nature may enhance binding to electron-deficient pockets in enzymes, while the iodo group’s utility in cross-coupling supports combinatorial chemistry.

Stability and Handling Considerations

  • Target Compound : Storage conditions are unspecified, but tert-butyl esters typically require dry, cool environments .
  • 3-Iodo Analog : Likely light-sensitive due to the iodine substituent .
  • Benzyl 6-amino Analog: Requires inert atmosphere storage to prevent premature deprotection .

Biological Activity

Tert-butyl 6-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine framework, makes it a candidate for various biological applications, particularly in drug development. This article explores its biological activity, including its interactions with cytochrome P450 enzymes, potential antimicrobial and anticancer properties, and synthesis methods.

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • Structure : The compound features a tert-butyl group and a cyano group at the 6-position of the pyrrolo ring, enhancing its solubility and reactivity.

Cytochrome P450 Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant interactions with other pharmaceuticals. This characteristic underscores the importance of this compound in pharmacokinetics and safety assessments during drug development.

Antimicrobial Properties

Research into the antimicrobial potential of pyrrole derivatives has shown promising results. Compounds structurally related to this compound have demonstrated activity against various pathogens. For instance, pyrrole-based compounds have exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that further investigation into the antimicrobial properties of this compound could yield valuable insights.

Anticancer Potential

The unique structural features of this compound also suggest potential anticancer properties. Similar pyrrole derivatives have shown effectiveness against human tumor cell lines such as HeLa and HCT116, with IC50 values indicating significant antiproliferative activity . The exploration of its mechanism of action in cancer cells could lead to the development of new therapeutic agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes may vary based on available starting materials and desired yields. The general approach includes:

  • Formation of the pyrrolo ring.
  • Introduction of the tert-butyl and cyano groups.
  • Carboxylation to produce the final compound.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberSimilarity Index
Tert-butyl (5-formylpyridin-2-yl)carbamate199296-40-70.80
Tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate868736-42-90.69
Tert-butyl (4-bromo-3-formylpyridin-2-yl)carbamate1228014-35-40.80
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde171919-36-10.74
Tert-butyl (4-formylpyridin-2-yl)carbamate116026-94-90.77

These compounds share common functional groups or structural motifs but differ in their substituents or specific arrangements within their molecular frameworks. The unique combination of functional groups in this compound may lead to distinct biological activities not found in others.

Q & A

Q. Basic Research Focus

  • HRMS : Confirms molecular weight (e.g., m/z 449.1616 for C₂₃H₂₄F₃N₂O₄⁺) and detects isotopic deviations from theoretical values .
  • Multinuclear NMR : ¹H/¹³C/¹⁹F NMR identifies regioisomers; for example, ¹⁹F NMR (δ -63.85 ppm) confirms trifluoromethyl group incorporation .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) resolve polar byproducts .

How can researchers optimize photoredox conditions for scale-up synthesis while minimizing side reactions?

Advanced Research Focus
Key optimizations include:

  • Catalyst Screening : Organic photocatalysts (e.g., eosin Y) vs. transition-metal systems (e.g., Ru(bpy)₃²⁺) to balance cost and efficiency.
  • Solvent Selection : MTBE or THF improves radical stability vs. polar aprotic solvents (DMF), which may accelerate undesired pathways .
  • Light Intensity : Adjusting LED wavelength (450–470 nm) and irradiance reduces over-reduction or dimerization.

What are the challenges in synthesizing analogs with electron-withdrawing substituents, and how are they addressed?

Advanced Research Focus
Electron-withdrawing groups (e.g., -CN, -CF₃) deactivate the pyrrolopyridine core, requiring:

  • Enhanced Catalysis : Electron-deficient Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for cross-coupling .
  • Protecting Group Strategies : Temporary protection of reactive NH groups with Boc or Fmoc to prevent side reactions during functionalization .

How does the compound’s solubility profile impact its application in medicinal chemistry studies?

Basic Research Focus
The tert-butyl group confers lipophilicity (logP ~2.5–3.5), limiting aqueous solubility. Formulation strategies include:

  • Salt Formation : Hydrochloride salts improve bioavailability.
  • Co-solvents : DMSO or PEG-400 enhances solubility for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.